molecular formula C11H9N3 B13665736 3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline

3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline

Cat. No.: B13665736
M. Wt: 183.21 g/mol
InChI Key: HYSVHICAIONXJE-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to an isoquinoline moiety, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with isoquinoline derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloisoquinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted triazoloisoquinoline compounds, each with potential unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in critical biological processes, such as DNA synthesis and repair.

    Pathways Involved: It can induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine: Known for its dual c-Met/VEGFR-2 inhibitory activity.

    1,2,4-Triazolo[3,4-a]isoquinoline: Exhibits anticancer activity via induction of oxidative stress and DNA damage.

    1,2,4-Triazolo[4,3-c]quinazoline: Potent inhibitor of the PCAF bromodomain .

Uniqueness

3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline stands out due to its unique structure, which combines the triazole and isoquinoline moieties. This fusion enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-b]isoquinoline

InChI

InChI=1S/C11H9N3/c1-8-12-13-11-6-9-4-2-3-5-10(9)7-14(8)11/h2-7H,1H3

InChI Key

HYSVHICAIONXJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C3C=CC=CC3=C2

Origin of Product

United States

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